molecular formula C7H9NO2 B13462543 5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde

5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde

Cat. No.: B13462543
M. Wt: 139.15 g/mol
InChI Key: SOQOAOKREXDUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-oxo-2-azabicyclo[211]hexane-2-carbaldehyde is a compound belonging to the class of azabicyclo[211]hexanes These structures are characterized by their unique bicyclic framework, which imparts significant rigidity and three-dimensionality to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction is often carried out under UV light in the presence of suitable catalysts .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the photochemical synthesis. This may include optimizing reaction conditions such as temperature, light intensity, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde involves its interaction with various molecular targets. The rigid bicyclic structure allows for specific binding to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its rigid structure makes it particularly valuable in applications requiring precise molecular interactions.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde

InChI

InChI=1S/C7H9NO2/c1-4-5-2-6(4)8(3-9)7(5)10/h3-6H,2H2,1H3

InChI Key

SOQOAOKREXDUTD-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC1N(C2=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.